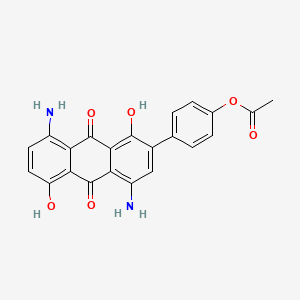![molecular formula C9H20N2O B13731508 [(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol](/img/structure/B13731508.png)
[(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is used primarily in research and experimental settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol typically involves the reaction of piperazine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the correct stereochemistry is achieved .
Industrial Production Methods
similar compounds are often produced using batch reactors where precise control over temperature, pressure, and reaction time is maintained to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
[(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- [(2R,5S)-5-(1-Methylethyl)piperazin-2-yl]methanol
- [(2R,5S)-5-(2-Methylpropyl)piperazin-2-yl]methanol
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its isomers. This uniqueness makes it a valuable compound for research, as it allows scientists to study the effects of stereochemistry on chemical and biological properties .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
[(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol |
InChI |
InChI=1S/C9H20N2O/c1-7(2)3-8-4-11-9(6-12)5-10-8/h7-12H,3-6H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
SBBCEJVPJRBFAI-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN[C@H](CN1)CO |
Canonical SMILES |
CC(C)CC1CNC(CN1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


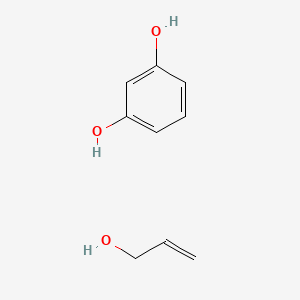
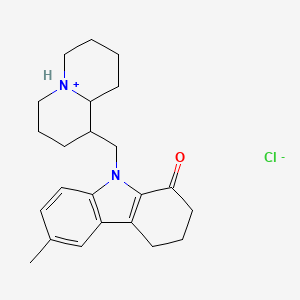
![4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide](/img/structure/B13731444.png)
![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)
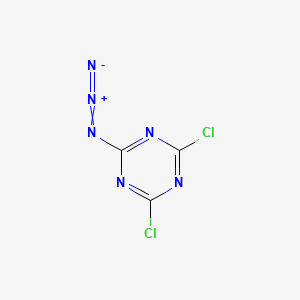

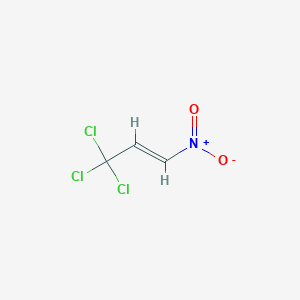
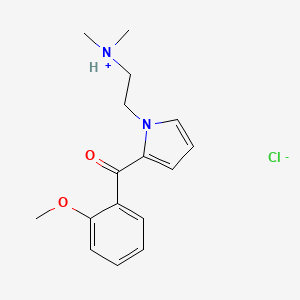
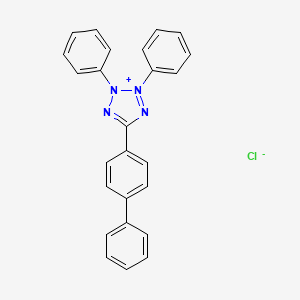
![[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13731477.png)
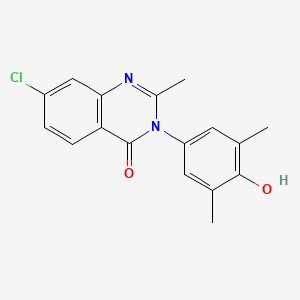
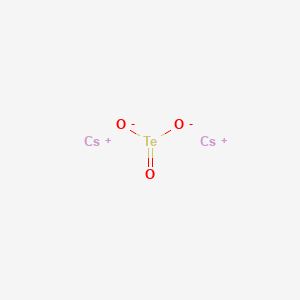
![diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride](/img/structure/B13731498.png)
